molecular formula C7H14O3 B2895045 2-Butoxypropanoic acid CAS No. 14620-87-2

2-Butoxypropanoic acid

Cat. No. B2895045
CAS RN: 14620-87-2
M. Wt: 146.186
InChI Key: LXSVWFRZICUOLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05164112

Procedure details

To (R) 2-butoxy-N,N-dimethylpropanamide prepared from (R) 2-butoxypropionic acid and dimethylamine, a solution of 4-(trans-4'-propylcyclohexyl)phenylmagnesium bromide in THF is dropped. They are reacted and purified in the same manner as in Example 3 (1) to obtain (R) 4-trans-4'-propylcyclohexyl)phenyl (1-butoxyethyl) ketone.
Name
2-butoxy-N,N-dimethylpropanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(trans-4'-propylcyclohexyl)phenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
Example 3 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH:6]([CH3:12])[C:7](N(C)C)=[O:8])[CH2:2][CH2:3][CH3:4].[CH2:13]([O:17][CH:18]([CH3:22])[C:19]([OH:21])=[O:20])[CH2:14][CH2:15][CH3:16].CNC.C([C@H:29]1[CH2:34][CH2:33][C@H:32](C2C=CC([Mg]Br)=CC=2)[CH2:31][CH2:30]1)CC>C1COCC1>[CH2:13]([O:17][CH:18]([CH3:22])[C:19]([OH:21])=[O:20])[CH2:14][CH2:15][CH3:16].[CH2:1]([O:5][CH:6]([C:7]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=[O:8])[CH3:12])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
2-butoxy-N,N-dimethylpropanamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C(=O)N(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Two
Name
4-(trans-4'-propylcyclohexyl)phenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)[C@@H]1CC[C@H](CC1)C1=CC=C(C=C1)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Example 3 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
They are reacted

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(C(=O)O)C
Name
Type
product
Smiles
C(CCC)OC(C)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05164112

Procedure details

To (R) 2-butoxy-N,N-dimethylpropanamide prepared from (R) 2-butoxypropionic acid and dimethylamine, a solution of 4-(trans-4'-propylcyclohexyl)phenylmagnesium bromide in THF is dropped. They are reacted and purified in the same manner as in Example 3 (1) to obtain (R) 4-trans-4'-propylcyclohexyl)phenyl (1-butoxyethyl) ketone.
Name
2-butoxy-N,N-dimethylpropanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(trans-4'-propylcyclohexyl)phenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
Example 3 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH:6]([CH3:12])[C:7](N(C)C)=[O:8])[CH2:2][CH2:3][CH3:4].[CH2:13]([O:17][CH:18]([CH3:22])[C:19]([OH:21])=[O:20])[CH2:14][CH2:15][CH3:16].CNC.C([C@H:29]1[CH2:34][CH2:33][C@H:32](C2C=CC([Mg]Br)=CC=2)[CH2:31][CH2:30]1)CC>C1COCC1>[CH2:13]([O:17][CH:18]([CH3:22])[C:19]([OH:21])=[O:20])[CH2:14][CH2:15][CH3:16].[CH2:1]([O:5][CH:6]([C:7]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=[O:8])[CH3:12])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
2-butoxy-N,N-dimethylpropanamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C(=O)N(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Two
Name
4-(trans-4'-propylcyclohexyl)phenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)[C@@H]1CC[C@H](CC1)C1=CC=C(C=C1)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Example 3 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
They are reacted

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(C(=O)O)C
Name
Type
product
Smiles
C(CCC)OC(C)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.